molecular formula C16H9N5O3S B2908074 (Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606958-57-0

(Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2908074
CAS No.: 606958-57-0
M. Wt: 351.34
InChI Key: XFMSREGSSQUGAK-LCYFTJDESA-N
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Description

(Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a recognized and potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) network. Its primary research value lies in its ability to selectively target and inhibit ATM's enzymatic activity, which is pivotal for the cellular response to DNA double-strand breaks. By blocking ATM function, this compound effectively sensitizes cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide or doxorubicin. Researchers utilize this tool compound to probe the mechanisms of DNA repair, cell cycle checkpoint control, and apoptosis, particularly in the context of oncogenesis and cancer therapy resistance. The strategic inhibition of ATM creates a state of synthetic lethality in certain cancer types, making it a critical molecule for investigating novel combination therapies aimed at overcoming treatment resistance and improving cytotoxic outcomes in preclinical models. Its application is fundamental in studies focused on understanding genomic instability and developing targeted anticancer strategies.

Properties

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O3S/c22-15-13(9-10-2-1-3-12(8-10)21(23)24)25-16-18-14(19-20(15)16)11-4-6-17-7-5-11/h1-9H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMSREGSSQUGAK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold is common among analogs, but substituents critically modulate properties. Key comparisons include:

Compound Name Substituents at Position 5 Substituents at Position 2 Key Structural Features
(Z)-5-(3-Nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Target) 3-Nitrobenzylidene Pyridin-4-yl Electron-withdrawing nitro group; pyridine enhances π-π stacking potential
(Z)-5-(2-Propoxybenzylidene)-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-Propoxybenzylidene 4-Methylphenyl Propoxy group (-OCH₂CH₂CH₃) is electron-donating; methylphenyl adds hydrophobicity
(Z)-2-(4-Chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenoxy)-N-(4-ClPh)acetamide (2h) 4-Chloro-2-(methylidenephenoxy) 4-Chlorophenylacetamide Chlorine atoms enhance lipophilicity; acetamide introduces hydrogen-bonding capacity
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan-2-ylmethylene None (unsubstituted) Furan oxygen enables H-bonding; smaller substituent reduces steric hindrance

Key Observations :

  • Aromatic Systems : Pyridine (target) vs. furan (2j) or thiophene (2k) may affect π-π interactions in drug-receptor binding.
  • Steric Bulk : Larger substituents (e.g., 4-chlorophenylacetamide in 2h ) could hinder molecular packing or target access compared to the target’s pyridine.

Analysis :

  • The target’s nitro group may reduce synthetic yield compared to furan/thiophene analogs (61–64% ) due to steric or electronic challenges.
  • Melting points correlate with substituent polarity; nitro groups (hypothetically) could elevate the target’s melting point beyond 250°C, akin to 2k .
Spectroscopic and Elemental Analysis

Analog data highlight substituent-driven spectral differences:

  • NMR Shifts : Electron-withdrawing groups (e.g., nitro in target) would deshield nearby protons, contrasting with upfield shifts in propoxy () or furan (2j) analogs.
  • LCMS Profiles : The target’s molecular weight would exceed 2j (220 Da) and 2k (236 Da) due to the nitro and pyridine groups.
  • Elemental Composition : The nitro group increases nitrogen content (observed in 2j: 19.17% N vs. target’s estimated higher N%).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

  • Methodology : Synthesis typically involves multi-step reactions:

Preparation of thiazole and triazole precursors.

Fusion to form the thiazolo[3,2-b][1,2,4]triazole core.

Introduction of the 3-nitrobenzylidene and pyridin-4-yl substituents via condensation or cyclization under acidic/basic conditions (e.g., using acetic acid or KOH as catalysts) .

  • Critical Parameters : Solvent choice (e.g., DMF, ethanol), temperature (80–120°C), and reaction time (6–24 hours) significantly affect yield.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

Q. How is the compound structurally characterized?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., nitrobenzylidene protons at δ 7.8–8.5 ppm, pyridinyl signals at δ 8.2–8.7 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~435) .
  • Melting Point : Determines purity (reported range: 220–250°C) .

Q. What biological activities are associated with this compound?

  • Anticancer : In vitro studies show IC₅₀ values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction .
  • Antimicrobial : MIC values of 25–100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Assays : MTT for cytotoxicity, flow cytometry for apoptosis, and microbial inhibition assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Key Challenges : Low yields (<40%) during cyclization due to steric hindrance from the nitro and pyridinyl groups.
  • Solutions :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 24 hours) and improves yield by 15–20% .
    • Data Table :
ConditionYield (%)Purity (%)
Conventional heating3892
Microwave-assisted5395

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in anticancer IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Assay Variability : Differences in cell line passages or incubation times.
  • Compound Stability : Nitro group reduction under prolonged storage alters activity .
    • Validation : Repeat assays with standardized protocols (e.g., 72-hour incubation, fresh DMSO solutions) and confirm purity via HPLC (>98%) .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

  • SAR Insights :

  • Nitro Group : Enhances electron-withdrawing effects, improving DNA intercalation .
  • Pyridinyl Substituent : Increases solubility and target affinity (e.g., kinase inhibition) .
    • Methods :
  • Molecular Docking : Predicts binding to DNA topoisomerase II (docking score: −9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (Kd ~5 µM) .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .
  • Stability Studies : Monitor compound degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
  • SAR Optimization : Synthesize derivatives with halogens (Cl, F) or methoxy groups to modulate lipophilicity and target engagement .

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